molecular formula C14H15ClF3N3O2S B10941673 4-chloro-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

4-chloro-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

Cat. No.: B10941673
M. Wt: 381.8 g/mol
InChI Key: XIZMIWWCXWRDGE-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields

Preparation Methods

One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . Industrial production methods may vary, but they often involve similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrazole derivatives. For example:

    Sulfonamides: These compounds share the sulfonamide group and have similar biological activities.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse biological activities. 4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and pyrazole groups, as well as the trifluoromethyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C14H15ClF3N3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

4-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide

InChI

InChI=1S/C14H15ClF3N3O2S/c1-10-9-13(14(16,17)18)20-21(10)8-2-7-19-24(22,23)12-5-3-11(15)4-6-12/h3-6,9,19H,2,7-8H2,1H3

InChI Key

XIZMIWWCXWRDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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